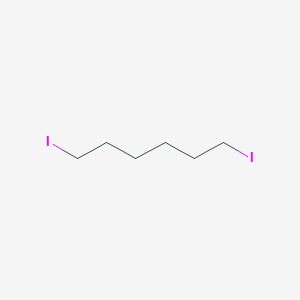

1,6-Diiodohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-diiodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIMAARBRDAYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCI)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060865 | |

| Record name | Hexane, 1,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-09-4 | |

| Record name | 1,6-Diiodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diiodohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,6-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diiodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIIODOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QL8HA5VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,6-Diiodohexane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,6-diiodohexane, a versatile di-iodinated alkane utilized in a range of chemical syntheses. This document details its chemical and physical properties, outlines a common synthetic protocol, and explores its applications in polymer chemistry, materials science, and the synthesis of complex molecules.

Core Properties of this compound

This compound, identified by the CAS number 629-09-4 , is a dense, high-boiling liquid at room temperature. Its utility in organic synthesis stems from the two reactive carbon-iodine bonds, which can participate in a variety of nucleophilic substitution and coupling reactions. A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 629-09-4 |

| Molecular Formula | C₆H₁₂I₂ |

| Molecular Weight | 337.97 g/mol |

| Melting Point | 9-10 °C |

| Boiling Point | 141-142 °C at 10 mmHg |

| Density | 2.05 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5852 |

| Solubility | Immiscible with water |

Synthesis of this compound via the Finkelstein Reaction

A prevalent and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl bromide or chloride to an alkyl iodide. In the case of this compound, the synthesis typically starts from 1,6-dibromohexane.

Experimental Protocol: Synthesis from 1,6-Dibromohexane

Materials:

-

1,6-dibromohexane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Benzene (for extraction)

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1 mole of 1,6-dibromohexane in a suitable volume of anhydrous acetone.

-

Add a molar excess of sodium iodide (typically 2.5 to 3 equivalents) to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone. The reaction is typically refluxed for several hours to ensure completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

The acetone is then removed from the filtrate using a rotary evaporator.

-

The resulting crude product is taken up in benzene and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, a dilute aqueous solution of sodium hydroxide, and a dilute aqueous solution of hydrochloric acid to remove any remaining impurities.

-

The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Finally, the benzene is removed by rotary evaporation to yield the purified this compound.

Caption: Finkelstein reaction for the synthesis of this compound.

Key Applications of this compound

The bifunctional nature of this compound makes it a valuable building block in various fields of chemical synthesis.

Polyurethane Synthesis

This compound can be utilized as a chain extender or as a precursor to diamines for the synthesis of polyurethanes. The diiodo functionality allows for the introduction of a flexible hexamethylene spacer into the polymer backbone, which can influence the mechanical properties of the resulting polyurethane.

Generalized Experimental Workflow for Polyurethane Synthesis:

-

Prepolymer Formation: A diisocyanate is reacted with a polyol to form an isocyanate-terminated prepolymer.

-

Chain Extension: this compound can be converted to 1,6-diaminohexane, which is then used as a chain extender. The diamine reacts with the isocyanate groups of the prepolymer to form urea linkages, extending the polymer chain and building molecular weight. The reaction is typically carried out in a polar aprotic solvent.

-

Curing: The resulting polyurethane-urea can then be cured to form the final solid material.

Caption: Workflow for polyurethane synthesis using a this compound derivative.

Additive in Perovskite Solar Cells

In the field of photovoltaics, this compound has been investigated as a solvent additive in the fabrication of perovskite solar cells. It can influence the crystallization of the perovskite film, leading to improved morphology and, consequently, enhanced device performance and stability.

Generalized Experimental Protocol for Perovskite Film Deposition with this compound Additive:

-

Precursor Solution Preparation: A precursor solution containing lead halides and organic cations (e.g., methylammonium iodide, formamidinium iodide) is prepared in a solvent system such as a mixture of DMF and DMSO.

-

Additive Incorporation: A specific volume percentage of this compound is added to the perovskite precursor solution.

-

Spin Coating: The precursor solution with the additive is spin-coated onto a substrate (e.g., FTO-coated glass with an electron transport layer).

-

Annealing: The substrate is then annealed at a specific temperature to promote the crystallization of the perovskite film. The presence of this compound can affect the grain size and orientation of the perovskite crystals.

-

Device Completion: Subsequent layers, such as a hole transport layer and a metal contact, are deposited to complete the solar cell device.

Synthesis of Macrocycles

The ability of this compound to react at both ends makes it a suitable reagent for the synthesis of macrocyclic compounds. Through reactions with other bifunctional molecules, it can form large ring structures that are of interest in host-guest chemistry, materials science, and as synthetic intermediates.

Generalized Experimental Approach for Macrocyclization:

-

Reactant Selection: this compound is chosen as one of the linear building blocks. A second bifunctional molecule, such as a diphenol or a dicarboxylic acid, is selected as the complementary component.

-

High-Dilution Conditions: The cyclization reaction is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is often achieved by the slow addition of the reactants to a large volume of solvent.

-

Reaction Conditions: The specific reaction conditions (solvent, temperature, catalyst) will depend on the nature of the coupling reaction being employed (e.g., Williamson ether synthesis, esterification).

-

Isolation and Purification: After the reaction is complete, the macrocyclic product is isolated and purified, often using column chromatography to separate it from any oligomeric or polymeric byproducts.

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the outlined protocols may be necessary to achieve desired outcomes. Always consult relevant safety data sheets and perform a thorough risk assessment before handling this chemical.

An In-depth Technical Guide to 1,6-Diiodohexane: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for 1,6-diiodohexane, a key reagent in various organic synthesis applications. Its bifunctional nature, with iodine atoms at the terminal positions of a hexane chain, makes it a valuable building block for introducing C6 linkers in molecular architectures.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | References |

| Molecular Formula | C₆H₁₂I₂ | [1][2][3][4][5] |

| Molecular Weight | 337.97 g/mol | [1][4] |

| 337.9684 g/mol | [2][3] | |

| CAS Number | 629-09-4 | [1][2][3] |

Molecular Identification

The relationship between the common name, chemical formula, and molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical connection for this compound.

Experimental Protocols

The data presented in this guide is derived from standardized analytical methods.

Protocol 1: Molecular Weight Determination (Mass Spectrometry)

-

Objective: To experimentally confirm the molecular weight of this compound.

-

Methodology:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into a mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

The instrument is calibrated using a known standard.

-

The mass-to-charge ratio (m/z) of the resulting molecular ion [M]+ or a relevant fragment is measured. The molecular weight is calculated from this data.

-

Protocol 2: Structural Formula Confirmation (Nuclear Magnetic Resonance - NMR)

-

Objective: To confirm the carbon-hydrogen framework and the position of the iodine atoms.

-

Methodology:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

Analysis of the ¹H NMR spectrum will show characteristic signals for the different methylene (-CH₂-) groups in the hexane chain. The integration of these signals corresponds to the number of protons.

-

Analysis of the ¹³C NMR spectrum will show distinct peaks for the carbon atoms, with the carbons bonded to iodine (C-I) appearing at a characteristic chemical shift.

-

References

Synthesis of 1,6-Diiodohexane from 1,6-Hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 1,6-hexanediol to 1,6-diiodohexane, a valuable bifunctional building block in organic synthesis. The document details the most common and effective methodologies, including a two-step procedure involving the formation of a sulfonate ester intermediate followed by a Finkelstein reaction, and a one-pot conversion using triphenylphosphine and iodine. Experimental protocols, quantitative data, and reaction pathway diagrams are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and other specialty chemicals. Its two iodine atoms serve as excellent leaving groups in nucleophilic substitution reactions, making it an ideal precursor for introducing a hexane-1,6-diyl moiety into a target structure. The synthesis of this compound from the readily available and inexpensive 1,6-hexanediol is a fundamental transformation in organic chemistry. This guide will focus on two robust and widely applicable methods for this conversion.

Method 1: Two-Step Synthesis via Ditosylate Intermediate and Finkelstein Reaction

This is a highly reliable and common method that proceeds in two distinct steps:

-

Tosylation: The hydroxyl groups of 1,6-hexanediol are converted to tosylate esters using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. This transforms the poor leaving group (-OH) into a very good leaving group (-OTs).

-

Finkelstein Reaction: The resulting 1,6-bis(tosyloxy)hexane is then treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. This is a classic SN2 reaction where the iodide ion displaces the tosylate group. The reaction is driven to completion by the precipitation of the sodium or potassium tosylate salt from the acetone solution.[1]

Signaling Pathway for Two-Step Synthesis

Caption: Reaction pathway for the two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Hexane-1,6-diyl ditosylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,6-hexanediol (1.0 eq) in pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring. The ditosylate product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water and then with cold ethanol to remove any remaining pyridine and unreacted starting materials. Dry the solid under vacuum to yield the hexane-1,6-diyl ditosylate. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of this compound (Finkelstein Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried hexane-1,6-diyl ditosylate (1.0 eq) and sodium iodide (3.0 eq).

-

Addition of Solvent: Add a sufficient amount of acetone to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the mixture to reflux and maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

Extraction: Partition the residue between water and a non-polar organic solvent such as diethyl ether or dichloromethane. Extract the aqueous layer with the organic solvent two more times.

-

Washing: Combine the organic layers and wash sequentially with water, a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Two-Step Synthesis

| Parameter | Step 1 (Tosylation) | Step 2 (Finkelstein Reaction) |

| Reactant 1 | 1,6-Hexanediol (1.0 eq) | Hexane-1,6-diyl ditosylate (1.0 eq) |

| Reactant 2 | p-Toluenesulfonyl chloride (2.2 eq) | Sodium Iodide (3.0 eq) |

| Solvent | Pyridine | Acetone |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 12-24 hours | 12-24 hours |

| Typical Yield | >90% | 80-90% |

Method 2: One-Pot Synthesis using Triphenylphosphine and Iodine

The reaction of alcohols with triphenylphosphine and iodine, often referred to as the Appel reaction, provides a direct, one-pot method for the synthesis of alkyl iodides.[2][3] This method avoids the need to isolate an intermediate and can be highly efficient for primary alcohols like 1,6-hexanediol. The reaction proceeds through the formation of an intermediate phosphonium salt.

Experimental Workflow for One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: To a stirred solution of 1,6-hexanediol (1.0 eq), triphenylphosphine (2.2 eq), and imidazole (2.2 eq) in a suitable solvent like dichloromethane or acetonitrile at 0 °C, add iodine (2.2 eq) portion-wise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data for One-Pot Synthesis

| Parameter | Value |

| Reactant 1 | 1,6-Hexanediol (1.0 eq) |

| Reactant 2 | Triphenylphosphine (2.2 eq) |

| Reactant 3 | Iodine (2.2 eq) |

| Base | Imidazole (2.2 eq) |

| Solvent | Dichloromethane or Acetonitrile |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Conclusion

The synthesis of this compound from 1,6-hexanediol can be effectively achieved through several synthetic strategies. The two-step method involving tosylation followed by a Finkelstein reaction is a classic and highly reliable approach that generally provides high yields. The one-pot synthesis using triphenylphosphine and iodine offers a more direct route with shorter reaction times, though it may require more rigorous purification to remove the triphenylphosphine oxide byproduct. The choice of method will depend on factors such as the scale of the reaction, the desired purity of the final product, and the availability of reagents and purification equipment. Both methods presented in this guide are robust and can be readily implemented in a laboratory setting.

References

Spectroscopic Characterization of 1,6-Diiodohexane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-diiodohexane, a key bifunctional alkylating agent utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.19 | Triplet | 4H | I-CH₂ -(CH₂)₄-CH₂-I |

| 1.85 | Quintet | 4H | I-CH₂-CH₂ -(CH₂)₂-CH₂-CH₂-I |

| 1.43 | Quintet | 4H | I-(CH₂)₂-CH₂ -CH₂-(CH₂)₂-I |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 33.5 | I-CH₂-C H₂-CH₂-CH₂-CH₂-CH₂-I |

| 30.5 | I-CH₂-CH₂-C H₂-CH₂-CH₂-CH₂-I |

| 7.2 | I -CH₂-(CH₂)₄-CH₂-I |

Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted Data)

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2935 | Strong | C-H stretch (asymmetric) |

| 2858 | Strong | C-H stretch (symmetric) |

| 1458 | Medium | CH₂ bend (scissoring) |

| 1255 | Medium | CH₂ wag |

| 1225 | Medium | CH₂ wag |

| 550 | Strong | C-I stretch |

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 338 | 2.5 | [M]⁺ (Molecular Ion) |

| 211 | 100 | [M-I]⁺ |

| 169 | 15.2 | [C₅H₁₀I]⁺ |

| 83 | 34.8 | [C₆H₁₁]⁺ |

| 55 | 55.4 | [C₄H₇]⁺ |

| 41 | 42.0 | [C₃H₅]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added to achieve a sufficient signal-to-noise ratio.

-

Data Processing: The raw data was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

FTIR spectra were recorded on a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat this compound was placed directly onto the clean, dry surface of the ATR crystal.

-

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ensure separation from any impurities.

-

Ionization: As the compound eluted from the GC column, it entered the ion source of the mass spectrometer, where it was subjected to electron ionization at a standard energy of 70 eV.

-

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The ion current for each m/z value was detected and recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Solubility of 1,6-Diiodohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,6-diiodohexane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility and provides a detailed experimental protocol for its determination.

Expected Solubility Profile of this compound

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another. This compound is a haloalkane with a six-carbon aliphatic chain, making it a relatively nonpolar molecule. The carbon-iodine bonds introduce some polarity, but the overall character of the molecule is dominated by the nonpolar hydrocarbon backbone.

Based on these structural features, the expected solubility of this compound in various organic solvents is as follows:

-

High Solubility in Nonpolar Solvents: this compound is expected to be highly soluble in nonpolar organic solvents such as hexane, cyclohexane, toluene, and benzene.[1][2][3][4][5][6][7] The intermolecular forces (van der Waals forces) in both the solute and the solvent are of similar type and strength, facilitating dissolution.[1][3][4][5]

-

Good Solubility in Weakly Polar Solvents: It should also exhibit good solubility in weakly polar solvents like diethyl ether and chloroform.[1][6][8]

-

Lower Solubility in Polar Aprotic Solvents: In polar aprotic solvents such as acetone and ethyl acetate, the solubility is expected to be moderate. While these solvents have dipole moments, the nonpolar nature of this compound may limit its miscibility.

-

Low to Negligible Solubility in Polar Protic Solvents: The solubility in polar protic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) is anticipated to be low. These solvents are characterized by strong hydrogen bonding, which is not a primary interaction for this compound.[2][3]

-

Immiscibility in Water: As confirmed by multiple sources, this compound is immiscible in water, a highly polar protic solvent.[9][10] The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak interactions that would form with this compound.[2][3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | |||

| Toluene | |||

| Dichloromethane | |||

| Chloroform | |||

| Acetone | |||

| Ethyl Acetate | |||

| Methanol | |||

| Ethanol | |||

| Tetrahydrofuran (THF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a generalized and detailed protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

2. Experimental Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility from the determined concentration, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 5. Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE [vedantu.com]

- 6. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. This compound [chembk.com]

- 10. This compound | 629-09-4 [chemicalbook.com]

A Technical Guide to High-Purity 1,6-Diiodohexane for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available high-purity 1,6-diiodohexane, a key building block in various fields of chemical synthesis. This document details commercial suppliers, product specifications, and established experimental protocols for its application in the synthesis of polyurethanes, macrocycles, and ionic liquids, as well as its use as a solvent additive in organic solar cells.

Commercial Suppliers and Specifications

High-purity this compound is readily available from several major chemical suppliers. The material is typically offered at purities of 97% or greater and is commonly stabilized with copper to prevent degradation. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Purity | Stabilizer | Catalog Number (Example) |

| Sigma-Aldrich (MilliporeSigma) | This compound | 97% | Copper | 251178[1] |

| Thermo Fisher Scientific (Alfa Aesar) | This compound, 97+%, stab. with copper | 97+% | Copper | A15368[2] |

| TCI Chemicals | This compound (stabilized with Copper chip) | >98.0% (GC) | Copper | D2443[3] |

| Aladdin Scientific | 1, 6-Diiodohexane, min 98% (GC) | min 98% (GC) | Copper | ALA-C106036-100g[4] |

Typical Physical and Chemical Properties:

| Property | Value |

| CAS Number | 629-09-4[1] |

| Molecular Formula | C₆H₁₂I₂[5] |

| Molecular Weight | 337.97 g/mol [1] |

| Appearance | Clear, colorless to pale yellow liquid[6] |

| Boiling Point | 141-142 °C at 10 mmHg[1] |

| Melting Point | 9-10 °C[1] |

| Density | 2.05 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | ~1.5852[1] |

Experimental Protocols

This section details established experimental procedures utilizing high-purity this compound.

Synthesis of Polyurethane Chain Extenders

This compound can be used as a precursor to synthesize diamine chain extenders for polyurethanes. A common approach involves the conversion of the diiodide to a diazide, followed by reduction.

Methodology:

-

Azidation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF). Add an excess of sodium azide (NaN₃). Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Reduction: The resulting 1,6-diazidohexane can be reduced to 1,6-hexanediamine using a variety of methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Purification: The final 1,6-hexanediamine product can be purified by distillation under reduced pressure.

Caption: Synthesis of 1,6-Hexanediamine from this compound.

Macrocycle Synthesis

This compound is a versatile linker for the synthesis of various macrocyclic structures. The following is a general procedure for the cyclization reaction with a suitable bis-nucleophile.

Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a high-boiling point aprotic solvent such as anhydrous DMF or acetonitrile.

-

Reagent Addition: Add a suitable bis-nucleophile (e.g., a bis-phenol or a diamine) and a base (e.g., potassium carbonate or cesium carbonate). Stir the mixture at room temperature for a short period to ensure deprotonation of the nucleophile.

-

High Dilution Cyclization: Using a syringe pump, slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture over an extended period (typically 8-24 hours). This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture to remove the base and any inorganic salts. Remove the solvent under reduced pressure.

-

Purification: The crude macrocycle can be purified by column chromatography on silica gel.

Caption: General Workflow for Macrocycle Synthesis.

Dicationic Ionic Liquid Synthesis

This compound can be used to synthesize dicationic ionic liquids by reacting it with two equivalents of a suitable N-heterocycle, followed by anion exchange.

Methodology:

-

Quaternization: In a round-bottom flask, dissolve this compound in a suitable solvent like acetonitrile or toluene. Add a slight excess (e.g., 2.1 equivalents) of the N-heterocycle (e.g., 1-methylimidazole). Heat the reaction mixture under reflux for 24-48 hours. The dicationic salt with iodide counterions will typically precipitate from the solution upon cooling.

-

Isolation of Iodide Salt: Collect the precipitated solid by vacuum filtration and wash it with a solvent in which the product is insoluble (e.g., diethyl ether) to remove any unreacted starting materials. Dry the solid under vacuum.

-

Anion Exchange: Dissolve the dicationic iodide salt in a suitable solvent (e.g., water or methanol). Add a solution of a salt containing the desired anion (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTf₂N). The new ionic liquid with the desired anion will either precipitate or can be extracted into an organic solvent.

-

Purification: The final ionic liquid can be purified by recrystallization or by washing with water to remove any residual inorganic salts, followed by drying under high vacuum.

Caption: Synthesis of a Dicationic Ionic Liquid.

Use as a Solvent Additive in Organic Solar Cells

This compound is employed as a high-boiling point solvent additive to control the morphology of the active layer in bulk heterojunction organic solar cells, which can enhance device performance.

Methodology:

-

Solution Preparation: Prepare a solution of the donor polymer (e.g., P3HT) and fullerene acceptor (e.g., PCBM) in a suitable solvent such as chlorobenzene or o-dichlorobenzene. Add a small volume percentage of this compound (typically 1-3 vol%) to this solution.

-

Substrate Preparation: Clean the indium tin oxide (ITO)-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the wettability.

-

Hole Transport Layer Deposition: Spin-coat a solution of a hole transport layer (HTL), such as PEDOT:PSS, onto the cleaned ITO substrates and anneal according to the material's specifications.

-

Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution containing this compound onto the HTL. The high boiling point of the additive allows for a longer drying time, which can promote better phase separation and crystallinity of the donor and acceptor materials.

-

Cathode Deposition: Deposit the cathode, typically a low work function metal like calcium followed by a protective layer of aluminum, through thermal evaporation under high vacuum.

-

Device Annealing: Post-anneal the completed devices at a specific temperature and for a set time to further optimize the active layer morphology.

Caption: Organic Solar Cell Fabrication Workflow.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. It is also light-sensitive. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dark place, and under an inert atmosphere for long-term storage. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety information.

References

- 1. This compound 97 , copper stabilizer 629-09-4 [sigmaaldrich.com]

- 2. This compound, 97+%, stab. with copper 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. This compound | 629-09-4 | TCI AMERICA [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C6H12I2 | CID 12373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97+%, stab. with copper 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Safe Handling and Use of 1,6-Diiodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,6-diiodohexane, a versatile but hazardous chemical reagent. The following sections detail its properties, associated hazards, necessary precautions, and protocols for its use in common research applications. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a dense, light-sensitive liquid commonly stabilized with copper.[1][2] Its physical and chemical characteristics are essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₆H₁₂I₂[3][4] |

| Molecular Weight | 337.97 g/mol [1][5] |

| CAS Number | 629-09-4[1][3] |

| Appearance | Light yellow liquid[4] |

| Density | 2.05 g/mL at 25 °C[1][2] |

| Melting Point | 9-10 °C[1][2] |

| Boiling Point | 141-142 °C at 10 mmHg[1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Solubility | Immiscible with water.[6][7] |

| Refractive Index | n20/D 1.5852[1][2] |

| Vapor Pressure | 0.00582 mmHg at 25 °C[6] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[3][5] It is also harmful if swallowed.[3]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4[3] |

| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2[3][5] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2[3][5] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3[3][5] |

Toxicological Information: While comprehensive toxicological data is not available, animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[3] Systemic harm has been observed in animals through routes other than skin contact.[3] Entry into the bloodstream through cuts or abrasions may lead to health damage.[3] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, and nausea.[4]

Safety and Handling Precautions

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure and risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always use this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][8] Ensure that eyewash stations and safety showers are readily accessible.[4][8]

-

Eye Protection: Wear chemical safety goggles or a face shield (EN166 standard).[1][8]

-

Skin Protection: Wear protective gloves (e.g., neoprene or nitrile rubber) and appropriate protective clothing to prevent skin contact.[3][9]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, use a NIOSH-certified respirator with an organic vapor cartridge (e.g., ABEK (EN14387) respirator filter).[1][9]

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE.

Safe Handling Practices

-

Avoid all personal contact, including inhalation of vapors or mists.[3]

-

Do not eat, drink, or smoke in the handling area.[3]

-

Keep containers tightly sealed when not in use.[3]

-

The substance is light-sensitive; store in a dark place, under an inert atmosphere, at room temperature.[4][6]

-

It is incompatible with strong oxidizing agents and strong bases.[4][8]

-

Wash hands thoroughly with soap and water after handling.[3]

-

Contaminated work clothes should be laundered separately before reuse.[3]

Emergency Procedures

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention.[4][8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[8][10] If skin irritation occurs, get medical advice.[3]

-

In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4][10]

-

If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting.[11] Call a poison center or doctor immediately if you feel unwell.[3]

Accidental Release Measures

-

Minor Spills: Absorb the spill with inert material such as sand, earth, or vermiculite.[3] Collect the material into a suitable, labeled container for disposal.[3]

-

Major Spills: Evacuate the area and move upwind.[3] Alert emergency services.[3] Wear self-contained breathing apparatus and protective gloves.[8] Prevent the spill from entering drains or waterways.[3] Contain and collect the material for disposal.[3]

Diagram 2: Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Storage and Disposal

-

Storage: Store in a locked, well-ventilated place and keep the container tightly closed.[3] Store away from light, moisture, strong oxidizing agents, and strong bases.[3][4][8] A polyethylene or polypropylene container is suitable.[3]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[3] This may involve burial in a licensed landfill or incineration in a licensed facility.[3] Do not empty into drains.[8]

Experimental Protocols

This compound is a common bifunctional electrophile used as a linker in synthesis and as a processing additive in materials science.[7][12] The following are generalized protocols for its key applications.

Protocol: Use as a Linker in Macrocycle Synthesis

This protocol describes a general procedure for using this compound to link two nucleophilic sites (e.g., thiols or amines) to form a macrocycle.

-

Reagent Preparation:

-

Dissolve the starting nucleophilic precursor in a suitable anhydrous solvent (e.g., DMF, acetonitrile) under an inert atmosphere (Nitrogen or Argon).

-

Prepare a separate solution of this compound (1.0 eq.) in the same anhydrous solvent.

-

-

Reaction Setup:

-

To the solution of the precursor, add a non-nucleophilic base (e.g., DIPEA, K₂CO₃, 2.0-3.0 eq.) to deprotonate the nucleophilic groups.

-

Set up a syringe pump to add the this compound solution slowly over several hours (e.g., 4-8 hours). This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.

-

-

Reaction Execution (All steps performed in a fume hood):

-

Begin the slow addition of the this compound solution to the stirred precursor/base mixture at the appropriate temperature (can range from room temperature to 80 °C depending on reactivity).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the desired macrocycle.

-

Protocol: Use as a Solvent Additive in Polymer Solar Cell Fabrication

This protocol outlines the use of this compound as a processing additive to optimize the active layer morphology in bulk heterojunction solar cells.

-

Solution Preparation (in a glovebox or fume hood):

-

Prepare the primary solution by dissolving the donor polymer and fullerene acceptor (e.g., PDPP3T:PC₇₁BM) in a host solvent like o-dichlorobenzene (o-DCB).[8]

-

Add a small volume percentage of this compound to this solution. A typical concentration is 1-5% v/v.

-

Stir the solution, potentially with gentle heating, until all components are fully dissolved.

-

-

Device Fabrication:

-

Prepare the substrate (e.g., ITO-coated glass) by sequential cleaning in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

Spin-coat a hole-transport layer (e.g., PEDOT:PSS) onto the substrate.

-

Transfer the substrate into a nitrogen-filled glovebox.

-

-

Active Layer Deposition:

-

Spin-coat the active layer solution (containing this compound) onto the hole-transport layer. The slow evaporation of the high-boiling-point additive can help tune the film morphology.

-

Anneal the film at a specific temperature to remove residual solvent and further optimize the morphology.

-

-

Device Completion:

-

Deposit the top electrode (e.g., Ca/Al) via thermal evaporation under high vacuum.

-

Encapsulate the device to protect it from air and moisture.

-

Diagram 3: General Laboratory Workflow

Caption: Safe workflow for using this compound.

This guide is intended to provide a comprehensive overview of the safe handling of this compound for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety policies.

References

- 1. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Researchers Reveal How Solvent Mixtures Affect Organic Solar Cell Structure | NC State News [news.ncsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. 1,6-二碘己烷 97%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 1,6-Diiodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,6-diiodohexane, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for experimental design, process development, and quality control. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a workflow visualization for boiling point measurement under reduced pressure.

Quantitative Data Summary

The physical properties of this compound are critical for its application in various chemical syntheses. The following table summarizes its boiling point and density as reported in the literature.

| Physical Property | Value | Conditions |

| Boiling Point | 141-142 °C | at 10 mmHg[1][2] |

| 123-128 °C | at 4 mmHg[3] | |

| Density | 2.05 g/mL | at 25 °C[1][2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure (vacuum).

Principle: By reducing the pressure above the liquid, the boiling point is lowered.[4] A vacuum distillation apparatus is used to control the pressure and measure the temperature at which the liquid boils.

Apparatus:

-

Round-bottom flask

-

Stir bar or boiling chips

-

Claisen adapter

-

Thermometer with appropriate range

-

Condenser

-

Vacuum adapter

-

Receiving flask

-

Heating mantle

-

Vacuum pump

-

Manometer

Procedure:

-

Assembly: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume of this compound and a stir bar or boiling chips into the round-bottom flask.

-

System Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10 mmHg), monitored by a manometer.

-

Heating: Begin heating the sample gently using a heating mantle.

-

Equilibrium: Observe the temperature as the liquid begins to boil and a steady reflux is established in the condenser. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable reading on the thermometer as the first drops of condensate are collected, is recorded as the boiling point at that pressure.

-

Data Recording: Record the stable boiling temperature and the corresponding pressure from the manometer.

The density of a liquid can be accurately determined using a pycnometer, a flask with a precisely known volume. This method is based on measuring the mass of a known volume of the liquid. The ASTM D1217 standard provides a detailed method for this determination.[1]

Principle: Density is calculated as the ratio of the mass of the liquid to its volume. The pycnometer allows for the precise measurement of the volume of the liquid.

Apparatus:

-

Pycnometer (e.g., Bingham pycnometer)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath

-

Thermometer

Procedure:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed. It is then filled with a reference liquid of known density (e.g., distilled water) and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The mass of the pycnometer filled with the reference liquid is then measured to determine the exact volume of the pycnometer.

-

Sample Measurement: The calibrated pycnometer is emptied, cleaned, and dried. It is then filled with this compound.

-

Thermal Equilibration: The filled pycnometer is placed in the constant temperature bath set to the desired temperature (25 °C) until the liquid reaches thermal equilibrium.

-

Mass Determination: The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is measured using an analytical balance.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid under reduced pressure.

Caption: Workflow for Boiling Point Determination Under Reduced Pressure.

References

- 1. store.astm.org [store.astm.org]

- 2. Standard - Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer ASTM D1217 - Swedish Institute for Standards, SIS [sis.se]

- 3. store.astm.org [store.astm.org]

- 4. Boiling Water at Reduced Pressure Demonstration Sheet [chemed.chem.purdue.edu]

The Genesis of a Versatile Linker: Discovery and First Synthesis of 1,6-Diiodohexane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diiodohexane, a cornerstone reagent in organic synthesis, serves as a versatile difunctional electrophile for the introduction of a flexible six-carbon chain. Its journey from initial discovery to a readily available building block is a story rooted in the fundamental principles of halogen exchange chemistry. This technical guide delves into the historical context of its first synthesis, provides detailed modern experimental protocols for its preparation, and presents its key physicochemical and spectroscopic data in a clear, structured format. For clarity and ease of comparison, all quantitative data are summarized in tables, and logical relationships in its synthesis are visualized using process flow diagrams.

Introduction

This compound (I(CH₂)₆I) is a valuable bifunctional alkylating agent in organic chemistry, enabling the construction of a variety of acyclic and cyclic molecules. Its two primary iodo groups, being excellent leaving groups, readily participate in nucleophilic substitution reactions, making it a key precursor for the synthesis of polymers, crown ethers, and pharmacologically active compounds. This document provides a comprehensive overview of the discovery and synthesis of this important chemical entity.

Historical Perspective and Discovery

While the exact first synthesis of this compound is not definitively documented in readily accessible modern literature, early work on related α,ω-dihaloalkanes provides significant context. The pioneering work of William Henry Perkin Jr. and his student Edward Haworth in 1894 on the synthesis of 1,6-dibromohexane was a significant milestone.[1] They prepared this precursor and subsequently converted it to 1,6-hexanediol (hexamethylene glycol).[1]

An early documented synthesis of this compound appears in a 1928 paper by A. Müller and E. Rölz in Chemische Berichte.[2] This suggests that the synthesis of this compound was established in the early 20th century, likely leveraging the principles of halogen exchange reactions that were being developed during that era. Two primary synthetic routes have since been established and refined.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is crucial for its application in research and development. The key data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 629-09-4 | [3][4] |

| Molecular Formula | C₆H₁₂I₂ | [3][4] |

| Molecular Weight | 337.97 g/mol | [3] |

| Appearance | Clear colorless to yellow to brown liquid | |

| Melting Point | 9-10 °C | |

| Boiling Point | 141-142 °C at 10 mmHg | |

| Density | 2.05 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5852 |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR | δ (ppm): 3.19 (t, 4H), 1.84 (m, 4H), 1.45 (m, 4H) | [3][5] |

| ¹³C NMR | δ (ppm): 33.5, 30.5, 7.3 | [3][6] |

| Mass Spectrum (m/z) | 211 (M-I)⁺, 83, 55, 41 | [4] |

| Infrared (cm⁻¹) | 2930, 2850, 1460, 1250, 1175 | [7] |

Synthesis of this compound

Two primary methods are commonly employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis Workflow

The general workflow for the two main synthetic routes to this compound is illustrated below.

Caption: Synthetic routes to this compound.

Experimental Protocols

This method provides a direct route from the diol to the diiodide.

Reaction: 3 HO(CH₂)₆OH + 2 P + 3 I₂ → 3 I(CH₂)₆I + 2 H₃PO₃

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 1,6-hexanediol and red phosphorus.

-

Slowly add elemental iodine to the stirred mixture. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture and decant the liquid from the excess phosphorus.

-

Wash the crude product with water, followed by a wash with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Purify the resulting liquid by vacuum distillation to obtain pure this compound.

Expected Yield: Moderate to good.

This is a classic and widely used halogen exchange reaction.[8]

Reaction: Br(CH₂)₆Br + 2 NaI → I(CH₂)₆I + 2 NaBr(s)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,6-dibromohexane in anhydrous acetone.

-

Add a stoichiometric excess of sodium iodide to the solution.

-

Heat the mixture to reflux with stirring. The reaction progress is indicated by the precipitation of sodium bromide, which is insoluble in acetone.

-

Continue refluxing for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water, followed by a wash with a dilute solution of sodium thiosulfate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Expected Yield: High.

Conclusion

This compound, a compound with a rich history intertwined with the development of fundamental organic reactions, remains a crucial tool for synthetic chemists. Its preparation, primarily through the robust Finkelstein reaction or directly from 1,6-hexanediol, is well-established. The detailed physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers utilizing this versatile building block in the design and synthesis of novel molecules for a wide range of applications, from materials science to drug discovery.

References

- 1. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 2. This compound — Wikipédia [fr.wikipedia.org]

- 3. This compound | C6H12I2 | CID 12373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexane, 1,6-diiodo- [webbook.nist.gov]

- 5. This compound(629-09-4) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Hexane, 1,6-diiodo- [webbook.nist.gov]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1,6-Diiodohexane in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,6-diiodohexane in various polymer synthesis and modification applications. The information is curated for professionals in research and development, with a focus on practical implementation in the laboratory.

Surface Modification of Polyurethanes: Preparation of Cationic Surfaces

One of the key applications of this compound is in the post-polymerization modification of polymers to introduce cationic charges. This is particularly relevant in the development of biomaterials, where a positive surface charge can enhance cell adhesion and exhibit antimicrobial properties. A common strategy involves the quaternization of tertiary amine groups present on a polymer backbone.

Application Note:

This compound serves as an effective quaternizing agent for polymers containing tertiary amine functionalities, such as poly(dimethylaminoethyl methacrylate) (PDMAEMA). When PDMAEMA is grafted onto a polyurethane (PU) surface, subsequent reaction with this compound converts the tertiary amine groups into quaternary ammonium salts. This process imparts a permanent positive charge to the polyurethane surface. The long hexyl chain of this compound can also influence the surface hydrophobicity and the spatial arrangement of the cationic charges.

Experimental Protocol: Quaternization of PDMAEMA-Grafted Polyurethane Surface

This protocol describes the quaternization of a polyurethane film surface previously grafted with PDMAEMA.

Materials:

-

PDMAEMA-grafted polyurethane film

-

This compound (97%, stabilized with copper)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Nitrogen gas

Equipment:

-

Glass reaction vessel with a stirrer and nitrogen inlet/outlet

-

Temperature-controlled oil bath

-

Vacuum oven

Procedure:

-

Preparation: Place the PDMAEMA-grafted polyurethane film in the glass reaction vessel. Dry the film under vacuum at 50 °C for 24 hours to remove any residual moisture.

-

Reaction Setup: Under a nitrogen atmosphere, add anhydrous DMF to the vessel, ensuring the film is fully submerged.

-

Addition of this compound: Prepare a solution of this compound in anhydrous DMF. The molar ratio of this compound to the tertiary amine groups on the PDMAEMA chains should be in excess, typically ranging from 5:1 to 10:1, to ensure complete quaternization. Add the this compound solution to the reaction vessel.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours under a nitrogen atmosphere. The reaction progress can be monitored by analyzing the disappearance of the tertiary amine signal using appropriate surface characterization techniques (e.g., XPS).

-

Washing and Purification: After the reaction is complete, cool the vessel to room temperature. Remove the film and wash it sequentially with an excess of DMF, followed by ethanol, and finally with deionized water to remove any unreacted this compound and solvent.

-

Drying: Dry the resulting cationic polyurethane film in a vacuum oven at 40 °C until a constant weight is achieved.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (this compound : Tertiary Amine) | 5:1 - 10:1 | General laboratory practice |

| Reaction Temperature | 60 - 70 °C | General laboratory practice |

| Reaction Time | 24 - 48 hours | General laboratory practice |

| Expected Outcome | Conversion of tertiary amines to quaternary ammonium iodides | [1] |

Experimental Workflow Diagram:

Caption: Workflow for the quaternization of a PDMAEMA-grafted polyurethane surface.

Synthesis of Polymeric Ionic Liquids (PILs)

This compound can be used as a bifunctional electrophile in a polycondensation reaction with a bifunctional nucleophile, such as a di-imidazole compound, to synthesize polymeric ionic liquids (PILs). PILs are a class of polymers that have an ionic liquid moiety in each repeating unit, exhibiting unique properties such as high ionic conductivity, thermal stability, and tunable solubility.

Application Note:

The reaction between this compound and a di-nucleophilic species like 1,1'-(1,4-butanediyl)bis(imidazole) results in a step-growth polymerization, forming a polymer chain with repeating cationic imidazolium units and iodide counter-ions. The hexamethylene spacer from the this compound becomes part of the polymer backbone, influencing its flexibility and other physical properties. These PILs are of interest for applications in solid-state electrolytes, ion-conductive membranes, and gas separation membranes.

Experimental Protocol: Synthesis of a Polyimidazolium Iodide

This protocol is adapted from the synthesis of similar polyimidazolium salts using dihaloalkanes.

Materials:

-

This compound

-

1,1'-(1,4-butanediyl)bis(imidazole) (or other suitable bis-imidazole)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Nitrogen gas

Equipment:

-

Schlenk flask with a magnetic stirrer and condenser

-

Temperature-controlled oil bath

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reactant Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve an equimolar amount of 1,1'-(1,4-butanediyl)bis(imidazole) in anhydrous acetonitrile.

-

Addition of this compound: Slowly add an equimolar amount of this compound to the stirred solution at room temperature.

-

Polymerization: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 48-72 hours under a nitrogen atmosphere. The polymer will precipitate out of the solution as it forms.

-

Isolation of the Polymer: After the reaction period, cool the flask to room temperature. Collect the precipitated polymer by filtration.

-

Purification: Wash the polymer multiple times with fresh acetonitrile and then with diethyl ether to remove any unreacted monomers and oligomers.

-

Drying: Dry the purified polymeric ionic liquid in a vacuum oven at 60 °C until a constant weight is achieved.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Monomer Molar Ratio (Diiodohexane : Bis-imidazole) | 1:1 | General polycondensation principles |

| Solvent | Anhydrous Acetonitrile | Adapted from similar syntheses |

| Reaction Temperature | Reflux (approx. 82 °C) | Adapted from similar syntheses |

| Reaction Time | 48 - 72 hours | Adapted from similar syntheses |

| Expected Product | Polyimidazolium iodide | [2] |

| Potential Ionic Conductivity | 10⁻⁵ - 10⁻⁴ S·cm⁻¹ at room temperature (for similar PILs) | [3] |

Logical Relationship Diagram:

Caption: Synthesis of a polymeric ionic liquid from this compound.

Use as a Solvent Additive in Organic Solar Cells (by Analogy)

While specific data for this compound is limited, its close analog, 1,8-diiodooctane (DIO), is widely used as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells. The principles and protocols are expected to be highly similar.

Application Note:

Diiodoalkanes, when used in small amounts (typically 0.5-3% by volume) in the solvent for the active layer of an organic solar cell, can significantly improve the power conversion efficiency (PCE).[4][5] These additives are thought to influence the morphology of the donor-acceptor blend by promoting the formation of a more favorable bicontinuous interpenetrating network.[6] This improved morphology facilitates exciton dissociation and charge transport, leading to higher short-circuit current density (Jsc) and fill factor (FF).[6]

Experimental Protocol: Fabrication of an Organic Solar Cell with a Diiodoalkane Additive

This protocol provides a general procedure for using a diiodoalkane as a solvent additive in the spin-coating of a polymer:fullerene active layer.

Materials:

-

Donor Polymer (e.g., PBDB-T)

-

Acceptor (e.g., ITIC)

-

Host Solvent (e.g., Chlorobenzene)

-

This compound (or 1,8-diiodooctane as a well-documented analog)

-

ITO-coated glass substrates

-

Hole transport layer (HTL) material (e.g., PEDOT:PSS)

-

Electron transport layer (ETL) material (e.g., ZnO nanoparticles)

-

Metal for top electrode (e.g., Aluminum or Silver)

Equipment:

-

Spin-coater

-

Glovebox with a nitrogen atmosphere

-

Thermal evaporator

-

Solar simulator

-

Current-voltage (J-V) measurement system

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone for 15 minutes.

-